molecular formula C13H10BrNO4 B1397116 4-Bromo-2-(4-methoxy-phenoxy)nitrobenzene CAS No. 1299465-82-9

4-Bromo-2-(4-methoxy-phenoxy)nitrobenzene

Cat. No.: B1397116
CAS No.: 1299465-82-9
M. Wt: 324.13 g/mol
InChI Key: AWIXMMGPGUCNSM-UHFFFAOYSA-N
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Description

4-Bromo-2-(4-methoxy-phenoxy)nitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromine atom, a nitro group, and a methoxy-phenoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(4-methoxy-phenoxy)nitrobenzene typically involves a multi-step processThe reaction conditions often require the use of strong acids, such as sulfuric acid, and elevated temperatures to facilitate the nitration process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(4-methoxy-phenoxy)nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Nucleophilic Substitution: Sodium hydroxide or other nucleophiles under basic conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Bromo-2-(4-methoxy-phenoxy)nitrobenzene involves its interaction with various molecular targets and pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom and methoxy-phenoxy group can also influence the compound’s reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(4-methoxy-phenoxy)nitrobenzene is unique due to the presence of both the methoxy-phenoxy group and the nitro group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-bromo-2-(4-methoxyphenoxy)-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO4/c1-18-10-3-5-11(6-4-10)19-13-8-9(14)2-7-12(13)15(16)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIXMMGPGUCNSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=CC(=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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